Bis[2-(4-phenylpiperazin-1-yl)ethyl] 2-amino-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxylate
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Overview
Description
Bis[2-(4-phenylpiperazin-1-yl)ethyl] 2-amino-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a phenoxazine core, which is known for its diverse biological activities, and piperazine moieties, which are commonly found in pharmaceutical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(4-phenylpiperazin-1-yl)ethyl] 2-amino-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxylate typically involves multiple steps. One common method involves the reaction of 2-amino-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxylic acid with 2-(4-phenylpiperazin-1-yl)ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and purification systems such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Bis[2-(4-phenylpiperazin-1-yl)ethyl] 2-amino-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The phenoxazine core can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The piperazine moieties can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxazine core can yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
Bis[2-(4-phenylpiperazin-1-yl)ethyl] 2-amino-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the phenoxazine core.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Bis[2-(4-phenylpiperazin-1-yl)ethyl] 2-amino-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxylate involves its interaction with various molecular targets. The phenoxazine core can intercalate with DNA, disrupting replication and transcription processes. The piperazine moieties can interact with neurotransmitter receptors, potentially modulating their activity. These interactions can lead to various biological effects, including antiviral and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Phenoxazine Derivatives: Compounds like 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one, which have similar core structures but different substituents.
Piperazine Derivatives: Compounds such as 1-phenylpiperazine, which share the piperazine moiety but have different functional groups.
Uniqueness
Bis[2-(4-phenylpiperazin-1-yl)ethyl] 2-amino-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxylate is unique due to the combination of the phenoxazine core and piperazine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various scientific fields, making it a valuable compound for research and development.
Properties
CAS No. |
63879-42-5 |
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Molecular Formula |
C40H44N6O6 |
Molecular Weight |
704.8 g/mol |
IUPAC Name |
bis[2-(4-phenylpiperazin-1-yl)ethyl] 2-amino-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxylate |
InChI |
InChI=1S/C40H44N6O6/c1-27-13-14-31(39(48)50-25-23-43-15-19-45(20-16-43)29-9-5-3-6-10-29)34-37(27)52-38-28(2)36(47)33(41)32(35(38)42-34)40(49)51-26-24-44-17-21-46(22-18-44)30-11-7-4-8-12-30/h3-14H,15-26,41H2,1-2H3 |
InChI Key |
FGTOZERDZXMZTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)C(=O)OCCN3CCN(CC3)C4=CC=CC=C4)N=C5C(=C(C(=O)C(=C5O2)C)N)C(=O)OCCN6CCN(CC6)C7=CC=CC=C7 |
Origin of Product |
United States |
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